molecular formula C22H16BrN3O3S B4586611 N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide

N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No.: B4586611
M. Wt: 482.4 g/mol
InChI Key: RDOIKFMCCLKTOO-UHFFFAOYSA-N
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Description

N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H16BrN3O3S and its molecular weight is 482.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.00958 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Structure and Properties

  • Study : Synthesis, crystal growth, crystal structure, optical, thermal, biological, and nonlinear optical (NLO) studies of a heterocyclic compound similar to the query compound, focusing on its molecular structure and properties.
  • Key Findings : The study confirms the presence of certain functional groups and the stability of the compound up to a certain temperature. It also shows the compound's antibacterial and antifungal activity and its potential in nonlinear optical applications (Prabukanthan et al., 2020).

2. Antimicrobial Activities

  • Study : Synthesis and evaluation of antimicrobial activities of various 1,2,4-Triazole derivatives, including compounds structurally related to the query.
  • Key Findings : Some of the synthesized compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2010).

3. Antioxidant Potential

  • Study : Investigation of amino-substituted benzamide derivatives, including compounds structurally related to the query, for their antioxidant capacity.
  • Key Findings : Many compounds exhibit improved antioxidative properties relative to reference molecules, and computational analysis supports these findings (Perin et al., 2018).

4. Electrochemical Oxidation

  • Study : Electrochemical oxidation of synthetic amino-substituted benzamides with potential antioxidant activity.
  • Key Findings : Understanding the electrochemical oxidation mechanisms of these compounds is crucial in evaluating their free radical scavenging activity, which is important for antioxidant applications (Jovanović et al., 2020).

5. Anticancer Activity

  • Study : Synthesis and anticancer evaluation of new triazole derivatives, which include structurally related compounds.
  • Key Findings : Some newly synthesized compounds demonstrated considerable anticancer activity against a range of cancer cell lines (Bekircan et al., 2008).

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3S/c1-28-15-9-6-13(7-10-15)20(27)26-22(30)24-14-8-11-19-18(12-14)25-21(29-19)16-4-2-3-5-17(16)23/h2-12H,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOIKFMCCLKTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide
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N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide
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N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.